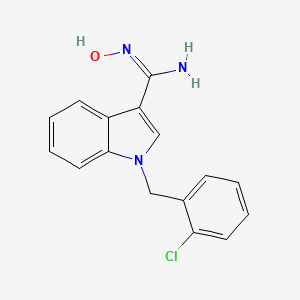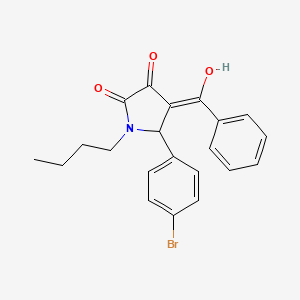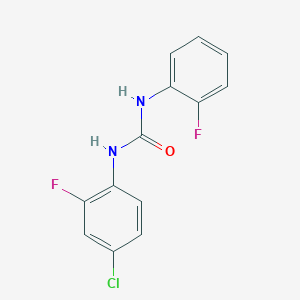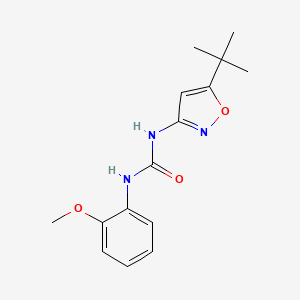
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, also known as SN79, is a biologically active compound that has been studied extensively in recent years. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been studied extensively in the context of cancer research, as PARP inhibitors have shown promise in the treatment of various types of cancer. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide works by inhibiting the activity of PARP, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactive, which allows the cells to survive and grow despite DNA damage. By inhibiting PARP, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can prevent cancer cells from repairing their DNA and ultimately lead to their death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is its high potency as a PARP inhibitor, which allows for effective inhibition of the enzyme at low concentrations. However, one limitation is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can be toxic to cells at high concentrations, which must be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its neuroprotective properties in more detail. In addition, further studies are needed to determine the optimal dosing and administration of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide for different types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is a biologically active compound with promising applications in cancer research and neurodegenerative disease. Its mechanism of action as a PARP inhibitor has been well-studied, and its biochemical and physiological effects have been shown to be significant. While there are limitations to its use in lab experiments, there are also many future directions for research that could lead to new treatments and therapies for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-bromoaniline to form an intermediate, which is then reacted with 2-nitrobenzaldehyde to form the final product. The synthesis has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, which is essential for its use in scientific research.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N'-hydroxyindole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-7-3-1-5-11(14)9-20-10-13(16(18)19-21)12-6-2-4-8-15(12)20/h1-8,10,21H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAPMYANVMDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C(=N\O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)
![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)

![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)